molecular formula C6H4ClFIN B2823175 2-Chloro-4-fluoro-5-iodoaniline CAS No. 2091569-03-6

2-Chloro-4-fluoro-5-iodoaniline

Cat. No.: B2823175
CAS No.: 2091569-03-6
M. Wt: 271.46
InChI Key: HHVYVSYBOXZQSC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-iodoaniline is an aromatic amine with the molecular formula C6H4ClFIN. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring, making it a halogenated aniline derivative. It is used in various chemical syntheses and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-5-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:

    Nitration: of aniline to form nitroaniline.

    Halogenation: to introduce chlorine, fluorine, and iodine atoms.

    Reduction: of the nitro group to an amine group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: Due to the presence of halogens, this compound can undergo nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.

    Oxidation Products: Nitroaniline or nitrosoaniline derivatives.

    Reduction Products: The primary amine is restored.

Scientific Research Applications

2-Chloro-4-fluoro-5-iodoaniline is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-5-iodoaniline exerts its effects is largely dependent on its interactions with other molecules. The halogen atoms can participate in halogen bonding, influencing molecular recognition processes. The amine group can form hydrogen bonds, affecting the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoroaniline
  • 2-Chloro-5-iodoaniline
  • 4-Fluoro-5-iodoaniline

Comparison: 2-Chloro-4-fluoro-5-iodoaniline is unique due to the presence of three different halogens on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and physical properties compared to its analogs, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-chloro-4-fluoro-5-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVYVSYBOXZQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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